molecular formula C22H22N4 B2541712 N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-60-1

N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2541712
CAS RN: 890628-60-1
M. Wt: 342.446
InChI Key: QZLVKBACEAGELW-UHFFFAOYSA-N
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Description

The compound "N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds have been modified in various ways to enhance their activity and selectivity for different biological targets.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and creation of novel compounds with specific substituents that can influence their biological activity. For instance, the synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been reported, with variations in the 5-alkyl, 5-aryl, and 5-heteroaryl substituents . These modifications are part of structure-activity relationship (SAR) studies that aim to identify the most effective analogs for inhibiting M.tb growth.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, a related compound was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts, which are then compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions to introduce different functional groups or to synthesize new derivatives. For instance, pyrazolo[5,1-a]pyrimidines containing a benzooxazole moiety were synthesized from phenylamine derivatives through reactions with active methylene compounds . These reactions are crucial for expanding the chemical diversity and potential pharmacological profiles of the pyrazolo[1,5-a]pyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a benzenesulfonyl group and various substituents on the pyrazolo[1,5-a]pyrimidine core resulted in a series of compounds with a wide range of serotonin 5-HT6 receptor antagonistic potencies . These properties are not always correlated with simple physicochemical characteristics, indicating the complexity of the interactions between these compounds and their biological targets . Additionally, nonsteroidal anti-inflammatory drug (NSAID) activity has been observed in some pyrazolo[1,5-a]pyrimidine derivatives, with modifications to the core structure influencing their anti-inflammatory properties and reducing ulcerogenic activity .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Facile Synthesis Techniques : Research highlighted efficient synthesis techniques for creating novel pyrazole derivatives with significant antimicrobial activities. This emphasizes the utility of such compounds in developing new antimicrobial agents (Idrees et al., 2019).

  • Modification of Hydrogels : Another study involved the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including aromatic amines, showcasing applications in medical fields due to enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

  • Characterization and Biological Activity : Research on the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed potent in vitro cytotoxic activity against human leukemia cells and some antimicrobial activity, illustrating the potential for developing anticancer and antimicrobial agents (Asegbeloyin et al., 2014).

  • Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting their potential in drug discovery for various diseases (Titi et al., 2020).

Biomedical Applications

  • Antimicrobial and Anti-inflammatory Agents : Research on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety showed these compounds exhibit promising antimicrobial and anti-inflammatory activities. Such findings underscore the potential use of these derivatives in developing new treatments for infections and inflammation (Kendre et al., 2015).

  • Potential Agents Against Lung Cancer Cells : Another study synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibitory effects on A549 lung cancer cell growth. This research points to the potential of such derivatives in creating novel anticancer therapies (Zhang et al., 2008).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant biological properties .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of drugs . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLVKBACEAGELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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